Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of Methyl 3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to interact with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate can be achieved through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with 4-chloro-2-methoxy-5-methylaniline in the presence of a sulfonylating agent . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the aromatic amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and various derivatives of the aromatic amine group.
Scientific Research Applications
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-sulfonyl amino-2-thiophenecarboxylate
- Methyl N-(methoxycarbonylmethyl)-3-sulfamoyl-2-thiophenecarboxylate
Uniqueness
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the 4-chloro-2-methoxy-5-methylphenyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5S2/c1-8-6-10(11(20-2)7-9(8)15)16-23(18,19)12-4-5-22-13(12)14(17)21-3/h4-7,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKURRABTNYKURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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